molecular formula C10H14O5 B1597448 [(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate CAS No. 54621-94-2

[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate

Cat. No. B1597448
CAS RN: 54621-94-2
M. Wt: 214.21 g/mol
InChI Key: NDEGMKQAZZBNBB-JMOVZRAMSA-N
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Description

“[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate” is a chemical compound with the molecular formula C10H14O5 . It has a molecular weight of 214.21 g/mol . The compound is also known by several synonyms, including 3,4-DI-O-ACETYL-L-FUCAL and 3,4-DI-O-ACETYL-2,6-ANHYDRO-1,5-DIDEOXY-L-ARABINO-HEX-5-ENITOL .


Molecular Structure Analysis

The compound has a complex structure with multiple chiral centers . The IUPAC name, [(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate, indicates the configuration of these chiral centers . The “S” and “R” notations refer to the orientation of the chiral atom, while the numbers preceding the configuration indicate the carbon position in the molecule .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 0.7, indicating its relative lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are both 214.08412354 g/mol . The topological polar surface area of the compound is 61.8 Ų .

Scientific Research Applications

Crystal Structure Analysis

  • The compound exhibits a distinct crystal structure, with the 3,4-dihydro-2H-pyran ring in a distorted half-boat conformation. This structure is relevant in crystallography and materials science for understanding molecular interactions and packing patterns in crystals (Zukerman-Schpector et al., 2015).

Supramolecular Chemistry

  • Molecules of this compound can form supramolecular chains through specific interactions, a finding important in supramolecular chemistry for designing new materials and understanding molecular self-assembly (Zukerman-Schpector et al., 2015).

Organic Synthesis and Reaction Studies

  • The compound is used in various synthesis routes for different organic compounds, contributing to advancements in organic chemistry and synthesis techniques. For example, it's involved in the synthesis of specific esters and other complex molecules, illustrating its versatility in organic reactions (Guo-fu, 2012).

Biocatalysis

  • The compound is studied for its role in biocatalytic procedures, such as in the synthesis of key lactonized statin side chain intermediates. This research is crucial for developing more efficient and sustainable chemical processes (Troiani et al., 2011).

Medicinal Chemistry

  • In medicinal chemistry, it has been used to synthesize new compounds with potential therapeutic applications, such as antitumor activity. These studies contribute to the discovery of new drugs and treatment methods (Can et al., 2005).

Marine Natural Products

  • This compound has been isolated from marine sources, like marine fungi, indicating its potential as a marine natural product with various applications, including in drug discovery and biotechnology (Wu et al., 2010).

properties

IUPAC Name

[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEGMKQAZZBNBB-JMOVZRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350797
Record name AC1LELE9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate

CAS RN

54621-94-2
Record name AC1LELE9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate
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[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate
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[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate
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[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate
Reactant of Route 6
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[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate

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